Cas no 1261982-19-7 ([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester structure](https://ja.kuujia.com/scimg/cas/1261982-19-7x500.png)
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester
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- MDL: MFCD18322061
- インチ: 1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-7-6-10(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
- InChIKey: YQGUCWYIQQUXCS-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C(OC)=O)C=C2F)=CC=CC(C(O)=O)=C1C
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329336-5 g |
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%; . |
1261982-19-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329336-5g |
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%; . |
1261982-19-7 | 95% | 5g |
€1159.00 | 2025-03-19 |
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl esterに関する追加情報
Introduction to [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester (CAS No. 1261982-19-7)
The compound [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester (CAS No. 1261982-19-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of biphenyl derivatives, which are known for their unique electronic properties and structural versatility. The biphenyl core of this molecule provides a rigid framework that can be further functionalized to tailor its properties for specific uses.
Recent studies have highlighted the importance of biphenyl dicarboxylic acids in the development of advanced materials. For instance, researchers have explored the use of this compound as a precursor for synthesizing high-performance polymers and coatings. The presence of fluorine and methyl groups in the structure introduces additional functionality, such as enhanced thermal stability and improved chemical resistance. These attributes make it an attractive candidate for applications in electronics, optics, and biotechnology.
The synthesis of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester involves a series of carefully controlled organic reactions. The process typically begins with the preparation of the biphenyl core through coupling reactions, followed by functionalization to introduce the carboxylic acid and ester groups. The introduction of the fluorine atom at the 2' position is achieved through electrophilic substitution reactions, while the methyl groups are introduced via alkylation or acylation steps. The overall synthesis is optimized to ensure high yield and purity.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-based applications. The molecule's UV-vis spectrum shows strong absorption bands in the visible region due to the conjugated π-system within the biphenyl framework.
Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure. Density functional theory (DFT) calculations have revealed that the biphenyl dicarboxylic acid moiety contributes significantly to its electron-withdrawing properties. These findings are particularly relevant for applications in organic electronics, where such properties are desirable for designing efficient charge transport materials.
One emerging application of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester is in the field of drug delivery systems. Researchers have investigated its potential as a carrier for hydrophobic drugs due to its amphiphilic nature. The ester group at the 4' position facilitates interactions with biological membranes, while the fluorine atom enhances bioavailability by reducing metabolic degradation.
In conclusion, [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'--methyl ester (CAS No. 1261982-19-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further research and development in areas such as materials science and biotechnology.
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